molecular formula C12F21N3 B1329371 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine CAS No. 915-76-4

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine

Cat. No. B1329371
CAS RN: 915-76-4
M. Wt: 585.11 g/mol
InChI Key: KXQUYHRRCVECPV-UHFFFAOYSA-N
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Description

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is a chemical compound with the molecular formula C12F21N3 . It is also known by other names such as tris heptafluoropropyl-s-triazine, s-triazine, 2,4,6-tris heptafluoropropyl, 2,4,6-tris heptafluoropropyl-1,3,5-triazine, tris perfluoropropyl-s-triazine, and 1,3,5-triazine .


Molecular Structure Analysis

The molecular weight of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is 585.119 g/mol . The InChI Key is KXQUYHRRCVECPV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The boiling point of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is 165 °C . The density is 1.716 g/mL at 25 °C . The refractive index is 1.311 .

Scientific Research Applications

  • Donor Engineering of Diphenylamine-Substituted Tris (2,4,6-Trichlorophenyl)Methyl Radicals

    • Scientific Field : Materials Chemistry .
    • Application Summary : This research focuses on tuning the intramolecular charge transfer (ICT) interactions of donor–acceptor (D–A) molecules and the related performance in further applications .
    • Methods of Application : Different quantities of diphenylamine (DPA) units are incorporated into the tris (2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions .
    • Results : Remarkable photothermal conversion efficiencies of 41% and 50% are achieved for TTM-BDPA and TTM-TDPA, respectively .
  • Synthesis of 2,4,6-Tris(4-N-Isopropylamidinophenyl)Pyrimidine Trihydrochloride

    • Scientific Field : Organic Chemistry .
    • Application Summary : The synthesis of 2,4,6-tris (4- N -isopropylamidinophenyl)pyrimidine from 1,3-di (4-bromophenyl)propen-3-one and 4-bromobenzamidine is reported .
    • Methods of Application : The synthetic route employed to make 2,4,6-tris (4- N -isopropylamidinophenyl)pyrimidine trihydro-chloride (5) is outlined in the research .
    • Results : The key intermediate 2,4,6-tris (4-bromophenyl)pyrimidine (3) was obtained in good yield by base-promoted condensation .
  • Fe II/III and Mn II Complexes Based on 2,4,6-Tris(2-Pyridyl)-Triazine

    • Scientific Field : Inorganic Chemistry .
    • Application Summary : The research focuses on the reaction of the polypyridyl ligand 2,4,6-tris (2-pyridyl)- s -triazine (tpt) with mono- and polynuclear Fe ( III) or Mn ( II) precursors .
    • Methods of Application : The research uses various solvents and reaction conditions .
    • Results : The results of the research are not specified in the snippet .
  • Donor Engineering of Diphenylamine-Substituted Tris (2,4,6-Trichlorophenyl)Methyl Radicals

    • Scientific Field : Materials Chemistry .
    • Application Summary : This research focuses on tuning the intramolecular charge transfer (ICT) interactions of donor–acceptor (D–A) molecules and the related performance in further applications .
    • Methods of Application : Different quantities of diphenylamine (DPA) units are incorporated into the tris (2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions .
    • Results : Remarkable photothermal conversion efficiencies of 41% and 50% are achieved for TTM-BDPA and TTM-TDPA, respectively .
  • Tris(2,4,6-trifluorophenyl)borane: An Efficient Hydroboration Catalyst

    • Scientific Field : Organic Chemistry .
    • Application Summary : The metal-free catalyst tris(2,4,6-trifluorophenyl)-borane has demonstrated its extensive applications in the 1,2-hydroboration of numerous unsaturated reagents, namely alkynes, aldehydes and imines, consisting of a wide array of electron-withdrawing and donating .
    • Methods of Application : The synthetic route employed to make tris(2,4,6-trifluorophenyl)-borane is outlined in the research .
    • Results : The key intermediate 2,4,6-tris (4-bromophenyl)pyrimidine (3) was obtained in good yield by base-promoted condensation .
  • Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl

    • Scientific Field : Organic Chemistry .
    • Application Summary : An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .
    • Methods of Application : In this multicomponent synthetic route, Lewis acids play an important role .
    • Results : The results of the research are not specified in the snippet .
  • Donor Engineering of Diphenylamine-Substituted Tris (2,4,6-Trichlorophenyl)Methyl Radicals

    • Scientific Field : Materials Chemistry .
    • Application Summary : This research focuses on tuning the intramolecular charge transfer (ICT) interactions of donor–acceptor (D–A) molecules and the related performance in further applications .
    • Methods of Application : Different quantities of diphenylamine (DPA) units are incorporated into the tris (2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions .
    • Results : Remarkable photothermal conversion efficiencies of 41% and 50% are achieved for TTM-BDPA and TTM-TDPA, respectively .
  • Tris(2,4,6-trifluorophenyl)borane: An Efficient Hydroboration Catalyst

    • Scientific Field : Organic Chemistry .
    • Application Summary : The metal-free catalyst tris(2,4,6-trifluorophenyl)-borane has demonstrated its extensive applications in the 1,2-hydroboration of numerous unsaturated reagents, namely alkynes, aldehydes and imines, consisting of a wide array of electron-withdrawing and donating .
    • Methods of Application : The synthetic route employed to make tris(2,4,6-trifluorophenyl)-borane is outlined in the research .
    • Results : The key intermediate 2,4,6-tris (4-bromophenyl)pyrimidine (3) was obtained in good yield by base-promoted condensation .
  • Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl

    • Scientific Field : Organic Chemistry .
    • Application Summary : An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .
    • Methods of Application : In this multicomponent synthetic route, Lewis acids play an important role .
    • Results : The results of the research are not specified in the snippet .

Safety And Hazards

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is classified as an irritant . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

2,4,6-tris(1,1,2,2,3,3,3-heptafluoropropyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12F21N3/c13-4(14,7(19,20)10(25,26)27)1-34-2(5(15,16)8(21,22)11(28,29)30)36-3(35-1)6(17,18)9(23,24)12(31,32)33
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQUYHRRCVECPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12F21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238598
Record name 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine

CAS RN

915-76-4
Record name 2,4,6-Tris(1,1,2,2,3,3,3-heptafluoropropyl)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915-76-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine
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Record name 915-76-4
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Record name 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine
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Record name 2,4,6-tris(heptafluoropropyl)-1,3,5-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
ND Kagramanov - Online journal “Fluorine notes” ISSN - notes.fluorine1.ru
This report presents the ion series of mass spectra for eight homologues of 2, 4, 6-tris (perfluoroalkyl)-1, 3, 5-triazines from NIST libraries, including the ion series of two isomers: triazine …
Number of citations: 0 notes.fluorine1.ru
JH Gross - European Journal of Mass Spectrometry, 2014 - journals.sagepub.com
A method for accurate mass calibration covering a wide m/z range in negative-ion direct analysis in real time mass spectrometry (DART-MS) is described. It is based on a commercially …
Number of citations: 14 journals.sagepub.com
B Fontaine, A Nuzzo, R Spaccini, A Piccolo - Journal of Geochemical …, 2013 - Elsevier
We evaluated the activity of a water-soluble iron-porphyrin as catalyst of an oxidative reaction of 2,4-dichlorophenol (2,4-DCP) in the presence of humic molecules, whereby the phenol …
Number of citations: 17 www.sciencedirect.com
L Flores, S Hargrave, A Clifford… - Drug Testing and …, 2023 - Wiley Online Library
The abuse of prohibited agents including peptides and basic small‐molecule drugs is an area of great concern in horseracing due to their high potential to act as doping agents. These …
JH Gross - European Journal of Mass Spectrometry, 2021 - journals.sagepub.com
Butyl-terminated poly(2-vinylpyridine) (P2VP), C 4 H 9 (C 7 H 7 N) n H, is evaluated for use as an external and internal mass calibrant in positive-ion matrix-assisted laser desorption/…
Number of citations: 5 journals.sagepub.com
B Fontaine - 2009 - fedoa.unina.it
Polyhalogenated aromatic compounds, such as chlorophenols, constitute a major group of pollutants having been extensively used as wood preservatives, pesticides, and herbicides. …
Number of citations: 1 www.fedoa.unina.it
MJ Bird, AR Cook, M Zamadar, S Asaoka… - Physical Chemistry …, 2020 - pubs.rsc.org
Pulse radiolysis (PR) enables the full redox window of a solvent to be accessed, as it does not require electrodes or electrolyte which limit the potentials accessible in voltammetry …
Number of citations: 8 pubs.rsc.org
JWT Blackburn - 2018 - era.ed.ac.uk
Humic substances (HS) are described as a complex mixture of organic molecules formed by incomplete decomposition of plant, animal and microbial matter. They are found in soil, …
Number of citations: 2 era.ed.ac.uk
M Mosburg - 2022 - search.proquest.com
Hormonal growth promotants (HGPs) are a class of pharmaceutical agents commonly administered to beef cattle in the United States to improve growth of the animal, and to improve the …
Number of citations: 0 search.proquest.com
M Mosburg - 2022 - escholarship.org
Hormonal growth promotants (HGPs) are a class of pharmaceutical agents commonly administered to beef cattle in the United States to improve growth of the animal, and to improve the …
Number of citations: 0 escholarship.org

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